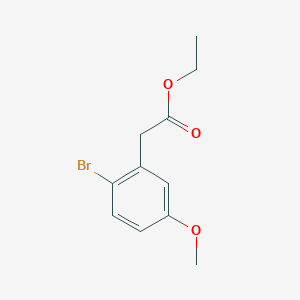

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate

CAS No.:

Cat. No.: VC13547743

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO3 |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | ethyl 2-(2-bromo-5-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | MEPNXTAVAWQDFR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |

| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |

Introduction

Structural and Molecular Characteristics

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate features a phenyl ring substituted with bromine at the 2-position and methoxy at the 5-position, linked to an ethyl acetate group via a methylene bridge. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-(2-bromo-5-methoxyphenyl)acetate |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| CAS Number | 77230407 |

| SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |

| InChI Key | MEPNXTAVAWQDFR-UHFFFAOYSA-N |

The bromine atom introduces steric and electronic effects, influencing regioselectivity in substitution reactions. The methoxy group enhances solubility in polar solvents, while the ester moiety allows for hydrolysis or transesterification .

Synthesis and Manufacturing

Primary Synthetic Route

The most common synthesis involves esterification of (2-bromo-5-methoxyphenyl)acetic acid with ethanol under acidic catalysis. Typical conditions include:

-

Reactants: (2-Bromo-5-methoxyphenyl)acetic acid (1 equiv), ethanol (excess)

-

Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Temperature: Reflux (78–80°C)

-

Duration: 4–6 hours

-

Yield: 75–85%

The reaction follows Fischer esterification mechanics, with protonation of the carboxylic acid enhancing electrophilicity for nucleophilic ethanol attack.

Precursor Synthesis

The (2-bromo-5-methoxyphenyl)acetic acid precursor is synthesized via bromination of m-methoxybenzoic acid derivatives. A patented method (CN112250562A) employs:

-

Halogenation Solvent: Dichloromethane or chloroform

-

Brominating Agent: Dibromohydantoin or N-bromosuccinimide (NBS)

-

Catalysts: Red phosphorus and potassium bromate

-

Conditions: 25–30°C for 3 hours

This regioselective bromination avoids polybromination byproducts through controlled stoichiometry and catalytic systems.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in basic aqueous conditions.

Spectroscopic Data

While experimental spectra are scarce, predicted properties include:

-

IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br).

-

NMR (¹H): Expected signals at δ 1.3 (t, CH₃CH₂O), δ 3.8 (s, OCH₃), δ 4.2 (q, CH₂O), and δ 7.1–7.4 (aromatic protons).

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures found in kinase inhibitors and antiviral agents. For example, coupling with boronic acids yields analogs of ABT-751, a tubulin polymerization inhibitor .

Agrochemical Development

Methoxy and bromine substituents enhance ligand-receptor interactions in herbicidal agents. Derivatives have shown preliminary activity against Arabidopsis thaliana auxin receptors.

Material Science

The ester group participates in photoinitiated polymerization, making it useful in UV-curable resins. Its aromaticity contributes to thermal stability in polymer matrices.

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C under nitrogen |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration at >1000°C |

The compound is labeled "For research use only" due to uncharacterized toxicity profiles. Acute exposure may cause skin irritation, necessitating ALARA (As Low As Reasonably Achievable) protocols.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs.

-

Green Chemistry: Replacing halogenated solvents with cyclopentyl methyl ether (CPME) in synthesis.

-

Bioactivity Screening: Evaluating anticancer and antimicrobial potential in high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume